molecular formula C30H46O4 B1246744 Xanthocerasic acid

Xanthocerasic acid

Katalognummer: B1246744
Molekulargewicht: 470.7 g/mol
InChI-Schlüssel: VOAKMNNRISZQAG-GJFGDYKQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xanthocerasic acid is a natural product found in Xanthoceras sorbifolium with data available.

Analyse Chemischer Reaktionen

Enzyme Inhibition Activity

Xanthocerasic acid demonstrates mixed-type inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Kinetic studies using L-DOPA as a substrate revealed:

ParameterValue (Mean ± SD)Source
IC₅₀ (tyrosinase inhibition)0.72 mg/ml
Maximum inhibition ratio52.9%
Kₘ (with inhibitor)Increased vs control
  • Mechanism : Lineweaver-Burk plots indicate non-competitive/uncompetitive mixed inhibition, altering both Kₘ and Vₘₐₓ values .

  • pH dependency : Activity fluctuates with buffer pH (optimal at 6.8) .

Antioxidant Reactions

The compound participates in radical scavenging via two primary pathways:

Hydroxyl Radical Scavenging

Reacts with hydroxyl radicals generated by Fenton reactions (Fe²⁺/H₂O₂):

  • Scavenging efficiency correlates with concentration (dose-dependent) .

  • Competes with ascorbic acid in efficacy .

Superoxide Anion Neutralization

In Tris-HCl buffer (pH 8.2), this compound reduces superoxide radicals via electron donation:

text
This compound + O₂⁻ → Stabilized radical + O₂
  • Activity measured at 320 nm using pyrogallol autoxidation .

Receptor Binding

ADMET profiling predicts interactions with:

ReceptorBinding ProbabilityEffect
Estrogen receptor77.82%Partial agonist
Androgen receptor77.73%Competitive binding
Glucocorticoid receptor84.19%Modulator

CYP Enzyme Interactions

  • Inhibits CYP3A4 (65.04% substrate affinity) but shows low inhibition of CYP2C9/CYP2D6 .

  • Caution : Potential drug interactions via CYP450 pathways .

Stability and Degradation

  • Thermal stability : Degrades under prolonged heat (>30°C) in aqueous solutions .

  • pH sensitivity : Rapid decomposition in alkaline conditions (pH >8) .

Metal Ion Interactions

As a carboxylic acid derivative, this compound:

  • Forms salts with Na⁺, K⁺, and Ca²⁺ in basic solutions .

  • Chelates Fe²⁺/Fe³⁺, altering Fenton reaction kinetics .

Q & A

Basic Research Questions

Q. What are the standard methods for identifying and quantifying Xanthocerasic acid in plant extracts, and how are they validated?

  • Methodological Answer : this compound is typically identified using hyphenated techniques such as HPLC-MS or GC-MS, which combine separation with spectral analysis for specificity. Quantification relies on calibration curves using purified standards, with validation parameters including linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) . NMR spectroscopy (e.g., ¹H and ¹³C) is critical for structural confirmation, with cross-validation via comparison to published spectral databases .

Q. How can researchers ensure the purity of this compound isolates during extraction?

  • Methodological Answer : Purity is assessed using orthogonal methods:

  • Chromatography : TLC or HPLC with UV/Vis detection to monitor peak homogeneity.
  • Spectroscopy : FT-IR to detect functional groups and rule out contaminants.
  • Elemental Analysis : Combustion analysis (C, H, O content) to verify stoichiometric consistency .
    • Solvent recrystallization and preparative HPLC are standard purification steps, with purity thresholds (>95%) required for pharmacological assays .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s inhibitory effects on enzymatic targets (e.g., lipases or kinases)?

  • Methodological Answer :

  • In Vitro Assays : Use dose-response curves (e.g., 0.1–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., Orlistat for lipases) and negative controls (solvent-only).
  • Kinetic Studies : Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) via Lineweaver-Burk analysis .
  • Validation : Replicate experiments (n ≥ 3) with statistical power analysis (α = 0.05, β = 0.2) to ensure reproducibility .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., differences in solvent systems, cell lines, or assay protocols) .
  • Standardization : Adopt consensus guidelines (e.g., OECD protocols) for cytotoxicity assays to minimize variability in IC₅₀ reporting .
  • Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity in conflicting pathways .

Q. What advanced techniques elucidate the biosynthetic pathway of this compound in source plants?

  • Methodological Answer :

  • Isotopic Labeling : Track ¹³C-labeled precursors in plant tissues via LC-MS to map intermediate metabolites .
  • Transcriptomics : RNA-seq of plant tissues under stress conditions to identify upregulated genes in putative biosynthetic clusters .
  • Heterologous Expression : Clone candidate genes into E. coli or yeast to reconstitute pathway steps in vitro .

Q. Data Analysis and Reproducibility

Q. How should researchers statistically analyze clustered data from repeated this compound toxicity trials?

  • Methodological Answer :

  • Mixed-Effects Models : Account for nested data (e.g., multiple observations per subject) by including random effects for biological replicates .
  • Post-Hoc Adjustments : Use Tukey’s HSD or Bonferroni correction to control type I errors in pairwise comparisons .
  • Reporting : Include effect sizes (Cohen’s d) and confidence intervals (95% CI) for transparency .

Eigenschaften

Molekularformel

C30H46O4

Molekulargewicht

470.7 g/mol

IUPAC-Name

(2S)-2-[(4S,5R,9R,10R,13S,14S,17S)-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid

InChI

InChI=1S/C30H46O4/c1-19(2)8-7-9-20(26(33)34)21-12-16-30(6)23-10-11-24-27(3,22(23)13-17-29(21,30)5)15-14-25(32)28(24,4)18-31/h8,10,20-22,24,31H,7,9,11-18H2,1-6H3,(H,33,34)/t20-,21-,22-,24+,27+,28+,29-,30+/m0/s1

InChI-Schlüssel

VOAKMNNRISZQAG-GJFGDYKQSA-N

Isomerische SMILES

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)[C@]4(C)CO)C)C)C)C(=O)O)C

Kanonische SMILES

CC(=CCCC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)CO)C)C)C)C(=O)O)C

Synonyme

29-hydroxy-3-oxotirucalla-7,24-dien-21-oic acid
xanthocerasic acid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.